Home > Products > Screening Compounds P106457 > Osanetant (hydrate)
Osanetant (hydrate) -

Osanetant (hydrate)

Catalog Number: EVT-10953930
CAS Number:
Molecular Formula: C35H43Cl2N3O3
Molecular Weight: 624.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Osanetant was initially developed by pharmaceutical companies as part of research into treatments for conditions such as anxiety and depression. The compound is derived from a class of compounds known as neurokinin receptor antagonists, which have been studied for their ability to interfere with the action of neurokinins, particularly substance P.

Classification

Osanetant is classified under the following categories:

  • Chemical Class: Neurokinin receptor antagonists
  • Therapeutic Class: Psychotropic agents
  • Mechanism of Action: Selective inhibition of neurokinin-1 receptors
Synthesis Analysis

Methods

The synthesis of Osanetant typically involves multi-step organic reactions. The primary synthetic route includes the following steps:

  1. Formation of Key Intermediates: Initial reactions involve the formation of key intermediates through coupling reactions between various organic substrates.
  2. Cyclization Reactions: Cyclization is performed to create the core structure of the compound, often utilizing catalysts to enhance yield and selectivity.
  3. Hydration Step: The hydrate form is obtained by introducing water molecules during the final stages of synthesis, which can stabilize the compound and enhance its solubility.

Technical Details

The synthesis process may employ techniques such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Chromatography: For purification of intermediates and final products.
  • Spectroscopic Methods: Such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of Osanetant.
Molecular Structure Analysis

Structure

Osanetant has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is typically represented as C₁₉H₂₃N₃O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 345.47 g/mol
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry software to visualize interactions with receptors at an atomic level.
Chemical Reactions Analysis

Reactions

Osanetant participates in various chemical reactions that are relevant to its synthesis and potential degradation pathways. Key reactions include:

  1. Nucleophilic Substitution Reactions: Involving functional groups that can be replaced by nucleophiles during synthesis.
  2. Dehydration Reactions: Leading to the formation of the anhydrous form from its hydrate counterpart under specific conditions.

Technical Details

These reactions are often monitored using techniques such as high-performance liquid chromatography to ensure that desired products are formed without significant by-products.

Mechanism of Action

Process

Osanetant exerts its pharmacological effects primarily through selective antagonism of neurokinin-1 receptors. This mechanism involves:

  1. Binding Affinity: Osanetant binds with high affinity to neurokinin-1 receptors located in various brain regions associated with mood regulation.
  2. Inhibition of Substance P: By blocking substance P from activating these receptors, Osanetant reduces signaling pathways that lead to anxiety and stress responses.

Data

Pharmacological studies have shown that Osanetant can significantly reduce anxiety-like behaviors in animal models, supporting its potential therapeutic use in treating anxiety disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water due to its hydrophobic characteristics.

Chemical Properties

  • Stability: Osanetant (hydrate) is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point range can provide insights into purity and crystallinity; specific data should be obtained through experimental measurements.

Relevant analyses include differential scanning calorimetry and thermogravimetric analysis to assess thermal stability.

Applications

Scientific Uses

Osanetant has several potential applications in scientific research:

  • Neuroscience Research: Used in studies exploring neurokinin signaling pathways and their implications in mood disorders.
  • Pharmacological Studies: Investigated for its efficacy as a treatment for anxiety and depression, providing insights into new therapeutic strategies.
  • Drug Development: Serves as a lead compound for developing more potent neurokinin receptor antagonists with improved pharmacokinetic profiles.
Historical Development and Discontinuation of Osanetant

Discovery and Early Preclinical Validation by Sanofi-Synthelabo

Osanetant (designated SR-142,801 during development) emerged from Sanofi-Synthelabo's research laboratories in the mid-1990s as the first potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor. This breakthrough represented a significant advancement in tachykinin receptor pharmacology, as previous antagonists were peptide-based with limited therapeutic utility. The compound demonstrated high affinity binding for human and guinea pig NK3 receptors (Ki = 0.8 nM), though interestingly, it exhibited lower affinity for rat NK3 receptors, highlighting species-specific pharmacological profiles [1] [5].

The chemical structure of osanetant features a complex piperidine-based scaffold with the systematic name N-(1-{3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl}-4-phenylpiperidin-4-yl)-N-methylacetamide and a molecular weight of 606.63 g/mol. Multiple synthetic routes were developed for its production, including a convergent synthesis approach published in Bioorganic & Medicinal Chemistry Letters that optimized yield and purity for clinical supply [1] [4].

Mechanistically, osanetant functions through competitive inhibition at the orthosteric binding site of the NK3 receptor, a Gq-coupled receptor primarily activated by neurokinin B. Preclinical studies established that NK3 receptor antagonism modulates dopaminergic and serotonergic pathways in the central nervous system. Specifically, osanetant was shown to reduce dopamine release in mesolimbic pathways, providing a theoretical foundation for its potential antipsychotic effects without inducing extrapyramidal symptoms typical of classical D2 receptor antagonists [3] [8].

Sanofi-Synthelabo advanced osanetant into clinical development based on compelling in vivo data. The compound exhibited robust efficacy in multiple animal models relevant to schizophrenia, including inhibition of apomorphine-induced climbing behavior and dizocilpine-induced hyperactivity. Additionally, osanetant demonstrated anxiolytic-like effects in conflict tests and blocked cocaine-induced behavioral activation in primate models, suggesting broader therapeutic potential for substance use disorders [1] [9].

Table 1: Key Preclinical Characteristics of Osanetant

PropertyCharacterizationSignificance
Molecular TargetNeurokinin-3 (NK3) ReceptorFirst non-peptide antagonist of this receptor
Binding Affinity (Ki)0.8 nM (human NK3 receptor)High target specificity
Selectivity>100-fold over NK1 and NK2 receptorsReduced risk of off-target effects
MechanismCompetitive orthosteric antagonistPrevents neurokinin B signaling
Primary CNS EffectsModulates dopaminergic and serotonergic transmissionPotential for antipsychotic activity without motor side effects

Portfolio Rationalization Leading to Cessation of Development (2005)

Despite promising phase IIa clinical results in schizophrenia, Sanofi-Aventis (formed by the merger of Sanofi-Synthelabo and Aventis in 2004) announced in August 2005 the complete cessation of osanetant's development. This decision was not based on safety concerns or demonstrable lack of efficacy, but rather reflected a strategic portfolio prioritization within the merged entity. The company implemented a sweeping R&D restructuring aimed at reducing pipeline duplication and focusing resources on programs with higher perceived commercial potential and clearer registration pathways [2] [5].

The discontinuation occurred shortly after osanetant had entered phase IIb development in February 2001. Earlier clinical trials, including a novel "Metatrial" protocol design, had demonstrated statistically significant improvements over placebo in global assessment of efficacy and positive symptom measures in schizophrenia patients. The Metatrial approach allowed concurrent evaluation of four potential antipsychotic compounds (including osanetant and eplivanserin) against shared placebo and active comparator (haloperidol) arms, significantly reducing patient recruitment requirements. Results indicated that osanetant possessed an efficacy profile comparable to haloperidol but with a potentially superior tolerability profile [2] [5].

Market considerations significantly influenced the discontinuation decision. Analysts from Lehman Brothers had previously estimated a modest peak sales projection of approximately $200 million by 2011, with a low probability of market entry (estimated at 10% in 1999). In the competitive antipsychotic market dominated by atypical agents with multi-billion dollar revenues, osanetant's commercial prospects were deemed insufficient to justify continued investment. Additionally, the compound had yielded inconclusive results in a phase II trial for severe depression, limiting its potential as a multi-indication asset [5].

Table 2: Osanetant Development Timeline and Termination Context

YearDevelopment MilestoneCorporate Context
Mid-1990sDiscovery and preclinical validationSanofi-Synthelabo research program
1999Phase II trials in schizophreniaLehman Brothers projects $200M peak sales
February 2001Advancement to phase IIbContinued investment as standalone entity
2004Sanofi-Synthelabo merges with AventisPortfolio review initiated
August 2005Development cessation announcedStrategic pipeline prioritization post-merger

Comparative Analysis with Coterminated NK3 Antagonists (Eplivanserin)

The discontinuation of osanetant occurred alongside the termination of another neurokinin-targeting compound in Sanofi-Aventis's pipeline: eplivanserin (a serotonin-2A receptor antagonist). Both compounds were victims of the same portfolio rationalization, though their pharmacological profiles and clinical performance differed substantially. Eplivanserin, developed as a sleep maintenance agent for insomnia, shared the schizophrenia indication with osanetant in the Metatrial study where both demonstrated antipsychotic activity [2].

A critical distinction lies in their mechanistic approaches to schizophrenia treatment. While osanetant represented the novel NK3 receptor antagonism approach, eplivanserin operated through serotonin receptor modulation. Despite this difference, both agents showed similar efficacy profiles to haloperidol in the Metatrial, though neither demonstrated superiority to existing therapies. The concurrent discontinuation of both compounds reflected Sanofi-Aventis's broader strategic withdrawal from central nervous system drug development rather than compound-specific failures [2].

The fate of osanetant must also be contextualized within the broader landscape of NK3 antagonist development. GlaxoSmithKline's talnetant, another NK3 antagonist in development for schizophrenia, continued development briefly after osanetant's discontinuation but was ultimately terminated in 2008. Comparative pharmacological studies revealed important distinctions between these agents: while both demonstrated competitive binding at the orthosteric site, they showed divergent functional profiles in cellular calcium mobilization assays. Talnetant exhibited a normal Schild regression with slope near unity, whereas osanetant displayed an aberrant Schild plot with a steep slope (3.3 ± 0.5), suggesting complex receptor interactions despite similar binding kinetics [3].

The discontinuation of osanetant and other NK3 antagonists raised significant questions about the viability of NK3 inhibition as a therapeutic approach for schizophrenia. However, interest in NK3 receptor antagonism has resurged in recent years for entirely different indications. The 2023 FDA approval of fezolinetant for menopausal vasomotor symptoms and Bayer's 2024 New Drug Application submission for elinzanetant demonstrate the therapeutic repurposing potential of this mechanism. Notably, osanetant itself has been investigated by Acer Therapeutics for severe vasomotor symptoms, indicating renewed interest in its clinical application beyond psychiatric disorders [1] [6].

Table 3: Comparison of Terminated Neurokinin-Targeting Compounds from Sanofi-Aventis (2005)

ParameterOsanetantEplivanserin
Molecular TargetNeurokinin-3 (NK3) ReceptorSerotonin-2A (5-HT2A) Receptor
Primary IndicationSchizophreniaInsomnia/Schizophrenia
Mechanistic ClassTachykinin Receptor AntagonistSerotonin Receptor Antagonist
Metatrial ResultsEfficacy comparable to haloperidolEfficacy comparable to haloperidol
Additional IndicationsDepression (inconclusive), Substance UseSleep maintenance
Post-Discontinuation StatusInvestigated for vasomotor symptomsNo further development

Properties

Product Name

Osanetant (hydrate)

IUPAC Name

N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrate

Molecular Formula

C35H43Cl2N3O3

Molecular Weight

624.6 g/mol

InChI

InChI=1S/C35H41Cl2N3O2.H2O/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28;/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3;1H2/t34-;/m0./s1

InChI Key

TZLATIVNEFZPKP-GXUZKUJRSA-N

Canonical SMILES

CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.O

Isomeric SMILES

CC(=O)N(C)C1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.